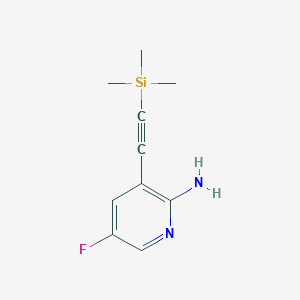

5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Descripción general

Descripción

5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine is a chemical compound with the molecular formula C10H13FN2Si It is characterized by the presence of a fluorine atom, a trimethylsilyl group, and an ethynyl group attached to a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoropyridine and trimethylsilylacetylene.

Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a palladium catalyst and a base such as triethylamine. The reaction mixture is heated to facilitate the coupling of the trimethylsilylacetylene with the 5-fluoropyridine.

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as triethylamine, used to deprotonate and activate reactants.

Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.

Reducing Agents: Such as sodium borohydride, used in reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex aromatic compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine serves as an essential building block in the synthesis of more complex organic molecules. The trimethylsilyl group enhances the compound's stability and reactivity, making it suitable for various coupling reactions and substitution processes.

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Yields various substituted pyridines |

| Coupling Reactions | Produces complex aromatic compounds |

Research indicates that this compound has potential biological activity, particularly as a neuropeptide FF receptor antagonist. It has been explored for its interactions with biomolecules, which may lead to new therapeutic applications.

Case Study : A patent application (EP4010328A1) discusses the use of aminopyridine derivatives, including this compound, in developing drugs targeting neuropeptide FF receptors, which are implicated in pain modulation and other physiological processes .

Medicinal Chemistry

The compound is being investigated for its role in drug discovery and development. Its structural features make it a candidate for modifications aimed at enhancing pharmacological properties.

Case Study : In a study on kinase inhibitors for treating human African trypanosomiasis, analogs of similar compounds were optimized for selectivity against human enzymes while maintaining efficacy against Trypanosoma brucei . This highlights the potential of pyridine derivatives in addressing significant health challenges.

Industrial Applications

This compound is also utilized in the production of specialty chemicals and materials. Its properties facilitate the development of novel compounds that can be applied in various industrial processes.

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Chemistry | Building block for complex organic synthesis |

| Biological Research | Potential antagonist for neuropeptide receptors |

| Medicinal Chemistry | Candidate for drug discovery and development |

| Industrial Use | Production of specialty chemicals |

Mecanismo De Acción

The mechanism of action of 5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and ethynyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

5-Fluoro-3-ethynylpyridin-2-amine: Lacks the trimethylsilyl group, which can affect its reactivity and properties.

3-((Trimethylsilyl)ethynyl)pyridin-2-amine: Lacks the fluorine atom, which can influence its chemical behavior.

Uniqueness

5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine is unique due to the presence of both the fluorine atom and the trimethylsilyl-ethynyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Actividad Biológica

5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS No. 866319-01-9) is a fluorinated pyridine derivative with significant potential in medicinal chemistry, particularly in the development of antiviral and anticancer agents. This article explores its biological activity, synthesis, mechanism of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 208 Da. It features a fluorine atom, a trimethylsilyl group, and an ethynyl group attached to a pyridine ring. The presence of these functional groups contributes to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H13FN2Si |

| Molecular Weight | 208 Da |

| LogP | 2.79 |

| Polar Surface Area (Ų) | 39 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

Synthesis

The synthesis of this compound typically involves the coupling of 5-fluoropyridine with trimethylsilylacetylene under palladium catalysis. The reaction is carried out under inert conditions with triethylamine as a base, followed by purification through column chromatography to yield the desired compound in high purity .

Anticancer Activity

Fluorinated compounds often show promise in cancer therapy due to their ability to inhibit key enzymes involved in tumor growth. For example, similar pyridine derivatives have been shown to inhibit c-MET kinase, a target in various cancers . The ethynyl group in this compound may also facilitate interactions with biological targets critical for cancer cell proliferation.

The mechanism of action for this compound likely involves its interaction with specific enzymes and receptors. The fluorine atom can enhance the compound's lipophilicity and binding affinity, while the ethynyl group may participate in π-stacking interactions with aromatic residues in target proteins. Detailed studies are necessary to elucidate the precise molecular pathways involved.

Case Studies and Research Findings

- Fluorinated Nucleosides : A study highlighted that fluorinated nucleosides exhibit potent antiviral activities by incorporating into viral DNA and inhibiting replication processes. This suggests that similar mechanisms might be applicable to compounds like this compound .

- Inhibition of Kinases : Research on pyridine derivatives has shown that modifications can lead to selective inhibition of kinases involved in cancer progression. The potential for this compound to act as a kinase inhibitor warrants further investigation .

- Structure-Activity Relationship (SAR) : Investigations into SAR for related compounds indicate that the presence of both fluorine and ethynyl groups significantly influences biological activity, enhancing efficacy against viral targets and cancer cells .

Propiedades

IUPAC Name |

5-fluoro-3-(2-trimethylsilylethynyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2Si/c1-14(2,3)5-4-8-6-9(11)7-13-10(8)12/h6-7H,1-3H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZOUBOIAZVSGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=C(N=CC(=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.